N3-Ethyl vs. N3-Methyl Substituent: Differential Lipophilicity and Predicted Target Engagement
The N3-ethyl substituent confers a calculated logP of approximately -0.14 on the target compound, compared to -0.672 for its direct N3-methyl analog (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde, ChemDiv Cat. G856-5841), representing a ΔlogP of +0.53 . This enhanced lipophilicity is predicted to improve passive membrane permeability and influence binding pocket occupancy in hydrophobic kinase active sites [1]. In the broader triazolo[4,5-d]pyrimidine class, SAR studies have demonstrated that N3-alkyl chain length directly modulates selectivity between related kinases (e.g., GCN2 vs. PERK), with ethyl-substituted variants showing distinct selectivity fingerprints from their methyl counterparts [2].
| Evidence Dimension | Calculated logP (lipophilicity) and predicted membrane permeability |
|---|---|
| Target Compound Data | Calculated logP = -0.14; MW = 261.29 g/mol; Topological Polar Surface Area (TPSA) = 97.62 Ų |
| Comparator Or Baseline | 4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde (ChemDiv G856-5841): Calculated logP = -0.672; MW = 247.26 g/mol |
| Quantified Difference | ΔlogP = +0.53 (target more lipophilic by 0.53 log units); ΔMW = +14.03 g/mol (one additional methylene unit) |
| Conditions | In silico prediction using standardized computational models (clogP); physicochemical properties sourced from vendor databases |
Why This Matters
The ~0.5 log unit lipophilicity difference is sufficient to alter cellular permeability, off-target binding profiles, and pharmacokinetic behavior in cell-based assays, making the ethyl analog a distinct chemical probe from the methyl analog.
- [1] Sildrug.ibb.waw.pl. Calculated Physicochemical Properties for C₁₁H₁₅N₇O: clogP = -0.14, TPSA = 97.62 Ų. Available at: https://sildrug.ibb.waw.pl (accessed 2026). View Source
- [2] Lough, L., Sherman, D., Becerra-Flores, M., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Computational and Structural Biotechnology Journal, 16, 350–360. DOI: 10.1016/j.csbj.2018.09.003. View Source
